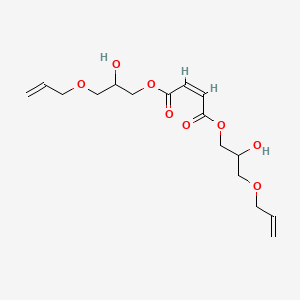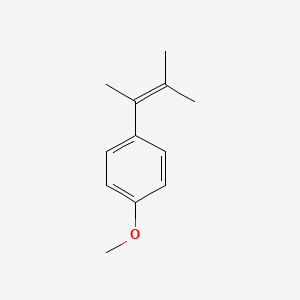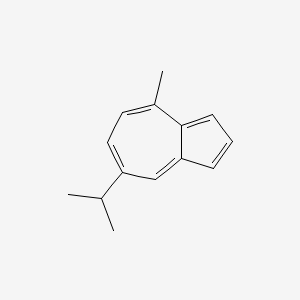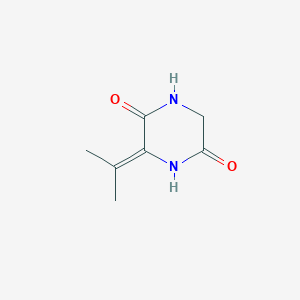
Bis(3-allyloxy-2-hydroxypropyl) fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-allyloxy-2-hydroxypropyl) fumarate: is an organic compound with the molecular formula C₁₆H₂₄O₈ It is a diester of fumaric acid and 3-allyloxy-2-hydroxypropyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-allyloxy-2-hydroxypropyl) fumarate typically involves the esterification of fumaric acid with 3-allyloxy-2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-allyloxy-2-hydroxypropyl) fumarate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-allyloxy-2-hydroxypropyl) fumarate is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of cross-linked networks, which are valuable in the production of advanced materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a drug delivery agent due to its ability to form biocompatible and biodegradable polymers. It is also investigated for its antioxidant properties .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and sealants. Its ability to undergo polymerization makes it a valuable component in the production of high-performance materials .
Mecanismo De Acción
The mechanism of action of Bis(3-allyloxy-2-hydroxypropyl) fumarate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, including drug delivery and material science. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components to exert its effects .
Comparación Con Compuestos Similares
Bis(3-allyloxy-2-hydroxypropyl) maleate: Similar in structure but derived from maleic acid instead of fumaric acid.
Bis(3-allyloxy-2-hydroxypropyl) succinate: Another similar compound, but derived from succinic acid.
Uniqueness: Bis(3-allyloxy-2-hydroxypropyl) fumarate is unique due to its fumarate backbone, which imparts distinct chemical properties compared to its analogs. Its ability to form stable cross-linked networks makes it particularly valuable in polymer chemistry and material science .
Propiedades
Número CAS |
5975-73-5 |
|---|---|
Fórmula molecular |
C16H24O8 |
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
bis(2-hydroxy-3-prop-2-enoxypropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H24O8/c1-3-7-21-9-13(17)11-23-15(19)5-6-16(20)24-12-14(18)10-22-8-4-2/h3-6,13-14,17-18H,1-2,7-12H2/b6-5- |
Clave InChI |
OUYZUCACSQXEMC-WAYWQWQTSA-N |
SMILES isomérico |
C=CCOCC(COC(=O)/C=C\C(=O)OCC(COCC=C)O)O |
SMILES canónico |
C=CCOCC(COC(=O)C=CC(=O)OCC(COCC=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)



![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)

